molecular formula C12H21NSi B081465 1-phenyl-N-trimethylsilylpropan-2-amine CAS No. 14629-65-3

1-phenyl-N-trimethylsilylpropan-2-amine

Cat. No. B081465
CAS RN: 14629-65-3
M. Wt: 207.39 g/mol
InChI Key: IGGUCRXZVNSOMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenyl-N-trimethylsilylpropan-2-amine, also known as PTM, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1-phenyl-N-trimethylsilylpropan-2-amine has been used in various scientific research applications, including as a reagent in organic synthesis, a chiral auxiliary in asymmetric synthesis, and a ligand in transition metal catalysis. Additionally, 1-phenyl-N-trimethylsilylpropan-2-amine has been investigated for its potential use in medicinal chemistry, specifically as a precursor to compounds with potential pharmacological activity.

Mechanism Of Action

The mechanism of action of 1-phenyl-N-trimethylsilylpropan-2-amine is not well understood, but it is believed to function as a chiral auxiliary in asymmetric synthesis. Additionally, 1-phenyl-N-trimethylsilylpropan-2-amine has been shown to interact with certain receptors in the brain, potentially leading to its pharmacological activity.

Biochemical And Physiological Effects

1-phenyl-N-trimethylsilylpropan-2-amine has been shown to have potential pharmacological activity, specifically as a precursor to compounds that may exhibit antipsychotic and antidepressant effects. However, the biochemical and physiological effects of 1-phenyl-N-trimethylsilylpropan-2-amine itself have not been extensively studied.

Advantages And Limitations For Lab Experiments

One advantage of using 1-phenyl-N-trimethylsilylpropan-2-amine in lab experiments is its high purity and good yields when synthesized using the reported method. Additionally, 1-phenyl-N-trimethylsilylpropan-2-amine has potential applications in various fields, including organic synthesis and medicinal chemistry. However, the limited understanding of its mechanism of action and potential side effects may limit its use in certain experiments.

Future Directions

Future research directions for 1-phenyl-N-trimethylsilylpropan-2-amine include further investigation of its potential pharmacological activity, as well as its role as a chiral auxiliary in asymmetric synthesis. Additionally, the development of new synthesis methods for 1-phenyl-N-trimethylsilylpropan-2-amine and its derivatives may lead to new applications in various fields.

Synthesis Methods

1-phenyl-N-trimethylsilylpropan-2-amine can be synthesized through the reaction of trimethylsilylpropylamine with benzaldehyde in the presence of a catalyst. This method has been reported to yield high purity and good yields of 1-phenyl-N-trimethylsilylpropan-2-amine.

properties

CAS RN

14629-65-3

Product Name

1-phenyl-N-trimethylsilylpropan-2-amine

Molecular Formula

C12H21NSi

Molecular Weight

207.39 g/mol

IUPAC Name

1-phenyl-N-trimethylsilylpropan-2-amine

InChI

InChI=1S/C12H21NSi/c1-11(13-14(2,3)4)10-12-8-6-5-7-9-12/h5-9,11,13H,10H2,1-4H3

InChI Key

IGGUCRXZVNSOMJ-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)N[Si](C)(C)C

Canonical SMILES

CC(CC1=CC=CC=C1)N[Si](C)(C)C

synonyms

N-(α-Methylphenethyl)trimethylsilylamine

Origin of Product

United States

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